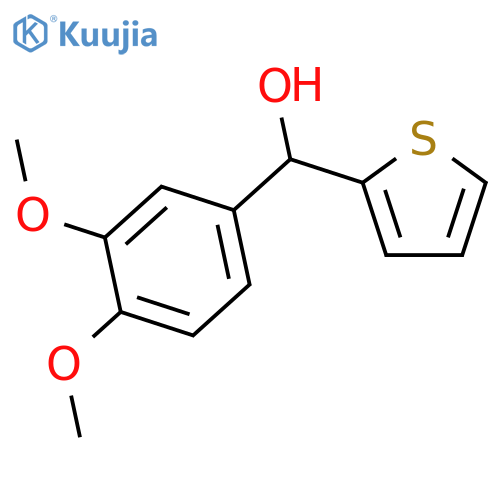Cas no 135887-24-0 ((3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL)

135887-24-0 structure
商品名:(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
CAS番号:135887-24-0
MF:C13H14O3S
メガワット:250.313462734222
MDL:MFCD02603510
CID:3074804
PubChem ID:2905578
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 化学的及び物理的性質
名前と識別子
-
- (3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL
- HMS1485J17
- (3,4-dimethoxyphenyl)-thiophen-2-ylmethanol
- AKOS000488948
- ChemDiv3_004439
- CS-0320987
- SR-01000506842
- Oprea1_661779
- AKOS016352265
- CCG-114133
- IDI1_022349
- BRD-A07982057-001-01-9
- 135887-24-0
- STK092256
- Z57203031
- Oprea1_863803
- 3,4-Dimethoxyphenyl-(2-thienyl)methanol
- SR-01000506842-1
-
- MDL: MFCD02603510
- インチ: InChI=1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
- InChIKey: KWKXKUWOQVBCGP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 250.06636548g/mol
- どういたいしつりょう: 250.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428484-5g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A608944-1g |
(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol |
135887-24-0 | 97% | 1g |
$418.0 | 2024-04-24 | |
| abcr | AB428484-1 g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 1g |
€496.00 | 2023-04-23 | ||
| abcr | AB428484-5 g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol |
135887-24-0 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB428484-1g |
3,4-Dimethoxyphenyl-(2-thienyl)methanol; . |
135887-24-0 | 1g |
€1555.10 | 2025-03-19 |
(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
135887-24-0 ((3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:135887-24-0)(3,4-DIMETHOXYPHENYL)(THIOPHEN-2-YL)METHANOL

清らかである:99%
はかる:1g
価格 ($):376.0